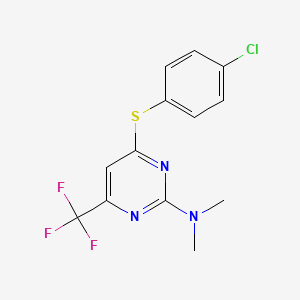

4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N3S/c1-20(2)12-18-10(13(15,16)17)7-11(19-12)21-9-5-3-8(14)4-6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFPLTGGTJKZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chlorophenyl sulfanyl group: This step often involves nucleophilic substitution reactions where a chlorophenyl thiol reacts with the pyrimidine core.

Addition of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo several types of chemical reactions:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Material Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

Industrial Applications: The compound is investigated for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The chlorophenyl sulfanyl group can form specific interactions with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Binding Affinity and Bioactivity

- The target compound’s trifluoromethyl group likely enhances binding affinity compared to methoxy or phenylthio groups due to its electron-withdrawing nature and steric effects .

- : Compounds 36 and 37 (with 4-chlorophenylindol-3-yl groups) show 87–88% inflammation inhibition in animal models.

Structural Modifications and Physicochemical Properties

- : 4-(2-Methoxyphenyl)-N-(thien-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine shares the trifluoromethyl-pyrimidine core but replaces the dimethylamine with a thienylmethyl group.

- : 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (molar mass 255.7 g/mol) has a fluorophenyl sulfanyl group instead of chlorophenyl. Chlorine’s higher lipophilicity (Cl vs. F) may enhance membrane permeability in the target compound, while the dimethylamine increases molar mass (estimated ~340–360 g/mol) and reduces crystallinity .

Hydrogen Bonding and Reactivity

- : Quantum studies on 4-(4-halophenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives reveal that chloro substituents (Cl) create stronger hydrogen-bonding interactions than fluoro (F) or bromo (Br) groups. The 4-chlorophenyl sulfanyl group in the target compound may stabilize intermolecular interactions in crystal lattices or biological targets .

- : 4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine binds to acetylcholine receptors, highlighting the role of trifluoromethyl in target engagement. The dimethylamine in the target compound could modulate receptor affinity compared to morpholine’s cyclic ether .

Biological Activity

The compound 4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with a trifluoromethyl group and a chlorophenyl sulfanyl moiety. The presence of these functional groups is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H12ClF3N2S |

| Molecular Weight | 320.76 g/mol |

| CAS Number | 320424-08-6 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer progression, similar to other pyrimidine derivatives .

- Receptor Modulation : Research indicates that it may act as a negative modulator of Toll-like receptor 8 (TLR8), which plays a crucial role in the immune response .

Anticancer Activity

Recent investigations into the compound's anticancer properties have shown promising results against various cancer cell lines. For instance, derivatives of similar pyrimidine compounds have demonstrated significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values ranging from 0.87 to 12.91 µM .

Antimicrobial Activity

Studies on related compounds have indicated potential antimicrobial properties, particularly against Gram-positive bacteria. The structural modifications in the pyrimidine scaffold can enhance antibacterial efficacy, warranting further exploration of this compound's derivatives .

Case Studies

- TLR8 Modulation Study : A systematic investigation into the structure-activity relationship (SAR) of pyrimidine-based TLR8 modulators revealed that compounds with similar structural features to our target compound exhibited low-micromolar concentration-dependent inhibition of TLR8-mediated signaling in HEK293 cells . This suggests that our compound may also possess similar inhibitory effects.

- Anticancer Efficacy : A study comparing various pyrimidine derivatives found that compounds with trifluoromethyl substitutions showed enhanced selectivity against cancer cells while exhibiting lower toxicity towards normal cells . This highlights the potential therapeutic window for our compound in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, and how can purity be ensured?

- Methodology : A common approach involves nucleophilic substitution at the pyrimidine core. For example, refluxing intermediates like 5-(chloromethyl)pyrimidines with amines in chloroform (5–7 hours) yields substituted derivatives. Purification via silica gel chromatography (CHCl₃ eluent) and crystallization (e.g., methanol) achieves >78% purity . Purity validation requires HPLC (>95% by area) and NMR (integration of aromatic vs. aliphatic protons) .

Q. How is the molecular conformation of this compound characterized, and what structural parameters influence its reactivity?

- Methodology : Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and substituents (e.g., chlorophenyl group: ~12–13°), impacting steric hindrance and hydrogen bonding. Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5) stabilize conformations, while weak C–H⋯π interactions influence crystal packing . Computational tools (DFT) can predict torsion angles and electrostatic potential maps .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfanyl vs. methylsulfonyl groups) alter biological activity in pyrimidine derivatives?

- Data Analysis : Comparative studies show that sulfanyl groups enhance antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) by increasing lipophilicity, whereas methylsulfonyl derivatives exhibit reduced potency due to steric bulk . Use dose-response assays (IC₅₀) and logP calculations to correlate substituent effects with bioactivity .

Q. What experimental strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?

- Methodology : Discrepancies may arise from metabolic instability (e.g., sulfanyl group oxidation). Validate via:

- In vitro : Microsomal stability assays (e.g., liver microsomes, NADPH cofactor) to assess metabolic pathways.

- In vivo : Pharmacokinetic profiling (plasma half-life, AUC) in rodent models.

- Structural analogs with fluorinated substituents (e.g., CF₃) show improved metabolic resistance .

Q. How can computational modeling predict intermolecular interactions between this compound and target enzymes (e.g., bacterial dihydrofolate reductase)?

- Methodology :

- Docking : Use AutoDock Vina to model binding poses, focusing on pyrimidine ring interactions with catalytic residues (e.g., Asp27, Leu28).

- MD Simulations : Analyze stability of hydrogen bonds (e.g., N–H⋯O) over 100-ns trajectories.

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.